Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate
Description
Properties
IUPAC Name |
methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-5-4-6-18-16(2)13-20(24-21(15)18)26-11-9-25(10-12-26)19-8-7-17(14-23-19)22(27)28-3/h4-8,13-14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFZFKIZJFYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring. The final step involves the esterification of the nicotinic acid derivative to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, piperazine-substituted compounds, and modified nicotinate esters. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
Chemistry
Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate serves as a building block for synthesizing more complex molecules. Its unique structural properties allow researchers to study various reaction mechanisms and develop new synthetic pathways.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe . It interacts with biological macromolecules, providing insights into molecular interactions and cellular processes.
Medicine
The compound is explored for its potential therapeutic properties , including:
- Antimicrobial Activity: Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties against various pathogens .
- Anticancer Activity: The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes, making it a candidate for anticancer drug development .
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in various sectors.
-
Antimicrobial Studies:
A study published in RSC Advances demonstrated that several synthesized compounds derived from quinoline exhibited excellent inhibition against tested microbial strains. Among these compounds, this compound showed significant activity against Gram-negative bacteria . -
Cancer Research:
Research has indicated that compounds containing the quinoline structure can disrupt cancer cell proliferation by interfering with DNA replication mechanisms. This property positions this compound as a promising candidate for further anticancer drug development .
Mechanism of Action
The mechanism of action of Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring may interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound can be compared to three structurally related molecules from the provided evidence: 4-(4-Methylpiperazino)aniline, 4-(4-Methylpiperazino)benzoic acid, and Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate. Key differences in functional groups, molecular properties, and applications are outlined below.
Table 1: Structural and Physical Properties of Comparable Compounds
Structural and Functional Group Comparisons
Quinoline vs. Pyrazine/Benzene Cores: The target compound’s quinoline moiety (a bicyclic aromatic system with nitrogen) contrasts with the pyrazine ring (a diazine) in the compound from and the simpler benzene rings in . Quinoline derivatives often exhibit enhanced lipophilicity and fluorescence, which are advantageous in drug design .
Piperazine vs. Piperidine :
- Piperazine (two nitrogen atoms) in the target compound offers higher polarity and hydrogen-bonding capacity compared to piperidine (one nitrogen) in the compound. This difference may influence receptor binding and metabolic stability .
Ester and Acid Groups :
- The nicotinate ester in both the target and compounds improves membrane permeability, whereas the benzoic acid group in enhances water solubility but may limit bioavailability .
Physical and Purity Data
- Melting Points :
- Purity :
Hypothetical Research Implications
- Bioactivity: The quinoline-piperazine scaffold in the target compound may target kinases or G-protein-coupled receptors, akin to FDA-approved drugs like gefitinib. The pyrazine derivative () could serve as a nucleotide analog or enzyme inhibitor due to its cyano group .
- Synthetic Utility: The methylpiperazino-aniline/benzoic acid compounds () are likely intermediates for coupling reactions or polymer synthesis, given their reactive amino and carboxyl groups .
Biological Activity
Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate (CAS No: 866136-67-6) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a quinoline moiety with a piperazine ring and a nicotinate ester group, which may contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.45 g/mol |
| CAS Number | 866136-67-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline component is known for its capacity to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the piperazine ring may modulate the activity of certain enzymes and receptors, contributing to the compound's pharmacological effects.
Key Biological Interactions
- DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, which may inhibit topoisomerases and affect cell division.
- Enzyme Modulation : The piperazine ring can interact with various enzyme systems, potentially influencing metabolic pathways.
- Receptor Binding : Preliminary studies suggest potential interactions with neurotransmitter receptors, although specific targets remain to be fully elucidated.
Research Findings
Recent studies have explored the compound's potential therapeutic properties, particularly in the fields of oncology and neurology. Notable findings include:
- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating effectiveness against certain bacterial strains.
Case Studies
-
Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Method : Cells were treated with varying concentrations of the compound.
- Results : IC50 values indicated significant cytotoxicity at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
-
Antimicrobial Efficacy :
- Objective : To assess antibacterial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were observed, suggesting effective antibacterial properties at concentrations of 50 µg/mL.
Safety and Toxicology
While this compound shows promising biological activities, safety data indicate potential toxicity:
Q & A
Q. What are the established synthetic routes for Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate, and what key reagents are involved?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a nicotinate ester derivative (e.g., methyl 6-chloronicotinate) can react with a piperazinyl-quinoline intermediate under reflux conditions in solvents like THF/EtOH (3:1 v/v) or acetonitrile, with triethylamine as a base to deprotonate intermediates and facilitate coupling . Purification via flash chromatography is common for isolating the target compound .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural confirmation relies on NMR (¹H, ¹³C, and 15N), mass spectrometry (EI-MS/HRMS), and X-ray diffraction (XRD). For instance, ¹H-NMR can resolve signals for the quinolinyl and piperazino moieties, while HRMS validates molecular weight . XRD analysis is essential for confirming spatial arrangements of substituents, as demonstrated in analogous piperazino-nicotinate derivatives .
Q. What preliminary biological activities have been reported for structurally related compounds?
Similar nicotinate derivatives exhibit anti-inflammatory, antioxidant, or enzyme-inhibitory properties. For example, methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate shows activity in kinase inhibition assays, suggesting potential for targeting signaling pathways . Biological screening often involves in vitro assays (e.g., enzyme inhibition, cell viability) followed by SAR analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Key variables include solvent polarity (e.g., acetonitrile vs. THF/EtOH), temperature (reflux vs. room temperature), and catalyst selection. For example, substituting triethylamine with DMAP (4-dimethylaminopyridine) may enhance coupling efficiency in sterically hindered intermediates . Kinetic studies using HPLC or TLC monitoring can identify optimal reaction times and reduce byproduct formation .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for this compound?
Discrepancies in biological activity may arise from variations in substituent positioning (e.g., methyl vs. chloro groups on the quinolinyl ring). Comparative studies with analogs (e.g., ethyl 5-(chloromethyl)nicotinate hydrochloride) can isolate electronic or steric effects . Computational modeling (e.g., DFT or molecular docking) helps rationalize experimental outcomes by predicting binding affinities .
Q. How does the difluoromethyl group in related nicotinate derivatives influence reactivity and biological selectivity?
The electron-withdrawing nature of the difluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. In biological contexts, this group may improve target selectivity by altering hydrogen-bonding interactions, as seen in HDAC inhibitor studies . Competitive inhibition assays (e.g., HDAC6 vs. HDAC1) are critical for evaluating selectivity .
Q. What challenges arise in characterizing metabolic stability or toxicity profiles?
Metabolic studies require in vitro liver microsome assays to identify oxidation or hydrolysis pathways. For example, esterase-mediated cleavage of the methyl ester group is a common metabolic route for nicotinates, which can be mitigated by introducing bulkier substituents . Toxicity screening (e.g., Ames test or zebrafish models) is necessary to assess genotoxicity and organ-specific effects .
Methodological Considerations
Q. How should researchers design experiments to validate target engagement in cellular models?
Use pull-down assays with biotinylated analogs or fluorescence polarization to quantify binding to putative targets (e.g., kinases or GPCRs). For HDAC-related studies, chromatin immunoprecipitation (ChIP) can confirm epigenetic modulation . Dose-response curves and IC₅₀ calculations are essential for establishing potency .
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
Multivariate analysis (e.g., PCA or cluster analysis) can identify outliers or trends in large datasets. For SAR studies, partial least squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with activity . Bayesian models are useful for prioritizing compounds for synthesis based on predicted efficacy .
Data Contradiction and Resolution
Q. How can conflicting results in enzyme inhibition assays be resolved?
Contradictions may stem from assay conditions (e.g., pH, cofactors) or compound solubility. Re-testing under standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal assays (e.g., SPR vs. fluorescence-based) can clarify discrepancies . Additionally, verifying compound integrity via LC-MS post-assay ensures degradation is not a factor .
Tables for Key Comparisons
Table 1. Comparison of Nicotinate Derivatives and Their Biological Activities
Table 2. Optimization of Synthetic Conditions for Piperazino-Nicotinate Coupling
| Variable | Effect on Yield/Purity | Recommended Approach |
|---|---|---|
| Solvent (THF vs. MeCN) | MeCN improves solubility | Use MeCN for polar intermediates |
| Base (TEA vs. DMAP) | DMAP enhances coupling rate | DMAP for steric hindrance |
| Temperature (RT vs. reflux) | Reflux accelerates reaction | Reflux with monitoring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
